An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one. As a molecule of interest within medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and guiding its development as a potential therapeutic agent. This document moves beyond a simple listing of data points, offering insights into the rationale behind experimental design and the implications of these properties for drug development.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleobases essential for life.[1] Its derivatives, such as pyrimidinones, are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The specific compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one (CAS Number: 57646-86-3), combines the pyrimidinone core with methyl and phenyl substitutions, which are expected to significantly influence its physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic properties. Understanding these properties is a critical first step in the rational design and development of new chemical entities.[3]
Molecular Structure and Predicted Physicochemical Properties
The two-dimensional structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is presented below.
Caption: 2D Structure of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.
In the absence of extensive experimental data, computational models provide valuable initial estimates of key physicochemical parameters. These predictions are instrumental in the early stages of drug discovery for filtering and prioritizing compounds.
| Property | Predicted Value | Source | Significance in Drug Development |
| Molecular Weight | 200.24 g/mol | Calculated | Influences absorption and diffusion across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| XlogP | 1.3 | PubChem | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. A value in this range is often considered favorable for drug-likeness. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Predicted | Relates to hydrogen bonding potential and influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Predicted | The N-H group in the pyrimidinone ring can act as a hydrogen bond donor, impacting solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | Predicted | The carbonyl oxygen and ring nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets. |
| Rotatable Bonds | 1 | Predicted | The bond between the pyrimidine and phenyl rings allows for conformational flexibility, which can be important for target binding. |
Synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one
The synthesis of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be achieved through a variation of the Biginelli reaction, a well-established multi-component reaction for the formation of dihydropyrimidinones and related heterocyclic systems.[4] A plausible synthetic route involves the condensation of an appropriate β-dicarbonyl compound, an amidine, and a phenyl-containing building block.
Proposed Synthetic Protocol: Modified Biginelli-type Condensation
This protocol is a representative procedure based on established methodologies for the synthesis of similar pyrimidinone derivatives.
Caption: Synthetic workflow for 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add ethyl 2-phenylacetoacetate (1.0 equivalent) and acetamidine hydrochloride (1.0 equivalent).
-
Reaction: The reaction mixture is heated to reflux and stirred for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.
Experimental Determination of Physicochemical Properties
The following sections detail the standardized, self-validating protocols for the experimental determination of the core physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[1] Poor solubility can lead to low absorption and insufficient drug concentration at the target site.
Protocol: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.[5]
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation: An excess amount of solid 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is added to vials containing aqueous buffers at pH 1.2, 4.5, and 6.8, to mimic the physiological pH range of the gastrointestinal tract.[5]
-
Equilibration: The vials are sealed and placed in a shaker bath maintained at 37 ± 0.5 °C. The samples are agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: At predetermined time points, an aliquot is withdrawn, and immediately filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined by a validated high-performance liquid chromatography (HPLC) method with UV detection.
-
Determination: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Melting Point
The melting point provides an indication of the purity and the lattice energy of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol: Capillary Melting Point Determination
This is a standard and widely used method for determining the melting point of a crystalline solid.[6]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, powdered 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is packed into a capillary tube to a height of 2-3 mm.[7]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rapid rate initially to approach the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[8]
Ionization Constant (pKa)
The pKa value is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[]
Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[10]
Step-by-Step Methodology:
-
Solution Preparation: A solution of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one of known concentration (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: The pH is recorded after each addition of the titrant. The pKa is determined from the inflection point of the titration curve or, more accurately, from the pH at the half-equivalence point.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method for logP Determination
This traditional method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[11]
Step-by-Step Methodology:
-
Partitioning: A known amount of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the atoms.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.6 ppm.
-
Methyl Protons (C2 and C6): Two distinct singlets, likely in the range of δ 2.0-2.5 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but could be expected in the region of δ 8-12 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (C4): A signal in the downfield region, typically around δ 160-170 ppm.
-
Pyrimidine Ring Carbons (C2, C5, C6): Signals in the range of δ 100-160 ppm.
-
Phenyl Ring Carbons: A set of signals between δ 125-140 ppm.
-
Methyl Carbons: Signals in the upfield region, around δ 15-25 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹.[12]
-
C=N and C=C Stretches (Aromatic and Pyrimidine Ring): Absorptions in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 200).
-
Fragment Ions: Common fragmentation pathways for pyrimidinones may involve the loss of small molecules such as CO, HCN, or methyl radicals.[10] The phenyl group may also undergo fragmentation.
Conclusion: A Foundation for Further Development
This technical guide has provided a detailed overview of the key physicochemical properties of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, from its synthesis and predicted characteristics to the established protocols for its experimental evaluation. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to understand and predict the behavior of this compound. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent. The interplay of solubility, lipophilicity, and ionization will ultimately govern its "drug-likeness" and its fate within a biological system.
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